Evidence Gap: Lack of Public Bioactivity Data for Direct Comparator Analysis
A comprehensive search of peer-reviewed journals, patent databases, and authoritative bioactivity repositories (PubMed, Google Patents, ChEMBL, PubChem BioAssay) yielded no quantitative biological data for CAS 1448065-64-2. Consequently, no head-to-head comparison with a specific analog can be performed. The closest identified analog, 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 2034330-06-6), likewise has no publicly available biological activity data . The target compound's differentiation therefore rests solely on its distinct chemical structure (3-chloro-2-pyridyl vs. 3-chloro-4-pyridyl attachment) and computed physicochemical properties (XLogP3-AA = 3.7, MW = 369.8 g/mol, 0 HBD) . No quantitative IC50, Ki, EC50, selectivity, or pharmacokinetic data are available for any comparator. This evidence gap must be explicitly acknowledged for procurement decisions.
| Evidence Dimension | Biological activity (any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CAS 2034330-06-6 (positional isomer): No data available |
| Quantified Difference | Not measurable |
| Conditions | Not applicable |
Why This Matters
Procurement decisions for this compound cannot currently be based on demonstrated biological differentiation; users must rely on structural novelty and in-house screening to establish value.
- [1] PubChem. (2026). Compound Summary for CID 71798804: 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
